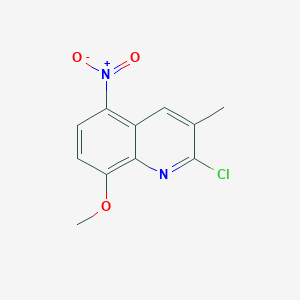
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-8-methoxy-3-methylquinoline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-8-methoxy-3-methyl-5-aminoquinoline.
Oxidation: Formation of 2-chloro-8-hydroxy-3-methyl-5-nitroquinoline.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-8-methoxyquinoline: Lacks the nitro and methyl groups, resulting in different chemical properties.
8-Methoxy-3-methylquinoline: Lacks the chloro and nitro groups, affecting its reactivity and applications.
2-Chloro-5-nitroquinoline: Lacks the methoxy and methyl groups, leading to different biological activities.
Uniqueness
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the quinoline ring influences its interactions with various molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H9ClN2O3 |
|---|---|
Molekulargewicht |
252.65 g/mol |
IUPAC-Name |
2-chloro-8-methoxy-3-methyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-6-5-7-8(14(15)16)3-4-9(17-2)10(7)13-11(6)12/h3-5H,1-2H3 |
InChI-Schlüssel |
GYCZGXNFSJRYNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2N=C1Cl)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)

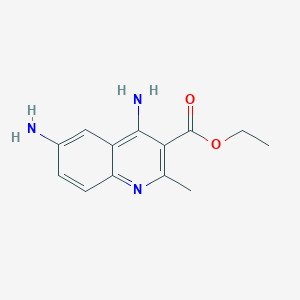
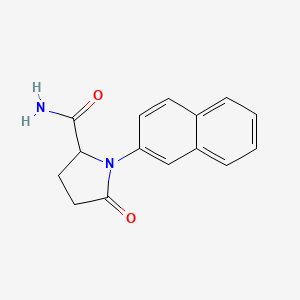


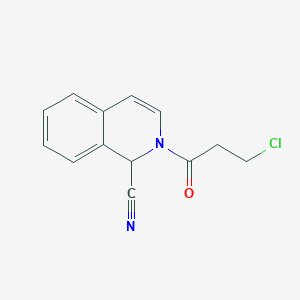
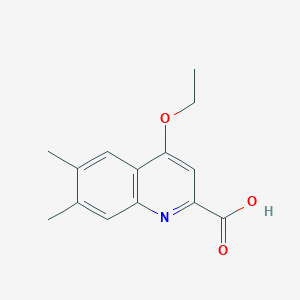
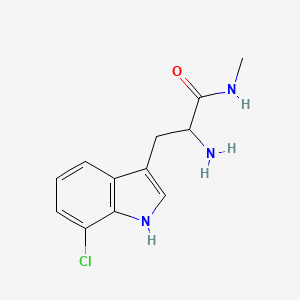
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)

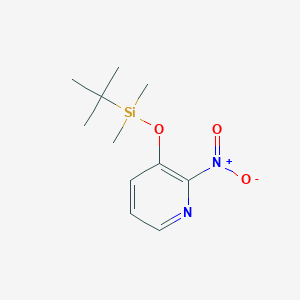
![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)
